![molecular formula C14H15NOSi B2990169 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one CAS No. 303794-27-6](/img/structure/B2990169.png)
1-(trimethylsilyl)benzo[cd]indol-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one is a compound belonging to the class of benzo[cd]indol-2(1H)-ones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the trimethylsilyl group in the structure enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
作用机制
Target of Action
The primary target of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one is Atg4B . Atg4B is a cysteine protease that plays a crucial role in the autophagy process, which is the body’s way of cleaning out damaged cells, in order to regenerate newer, healthier cells .
Mode of Action
This compound interacts with Atg4B, inhibiting its function . This interaction and subsequent inhibition can lead to changes in the autophagy process, potentially affecting cellular health and function .
Biochemical Pathways
The compound affects the autophagy pathway by inhibiting Atg4B . Autophagy is a critical cellular process that degrades and recycles cellular components, and its dysregulation has been linked to various diseases .
Result of Action
The inhibition of Atg4B by this compound can lead to changes in the autophagy process . This could potentially affect cellular health and function, and could have therapeutic implications in diseases where autophagy is dysregulated .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Cyclization to Form Benzo[cd]indol-2(1H)-one: The final step involves the cyclization of the intermediate compound to form the benzo[cd]indol-2(1H)-one structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes may be employed to enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
相似化合物的比较
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one can be compared with other similar compounds, such as:
Benzo[cd]indol-2(1H)-one: Lacks the trimethylsilyl group, which may affect its stability and reactivity.
Trimethylsilyl-substituted indoles: Similar in structure but may have different biological activities and applications.
Other indole derivatives: Varying functional groups can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the benzo[cd]indol-2(1H)-one core with the trimethylsilyl group, resulting in distinct chemical and biological properties.
属性
IUPAC Name |
1-trimethylsilylbenzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOSi/c1-17(2,3)15-12-9-5-7-10-6-4-8-11(13(10)12)14(15)16/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLIPXIYUACTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
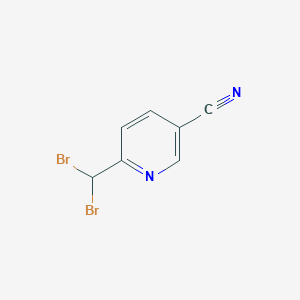

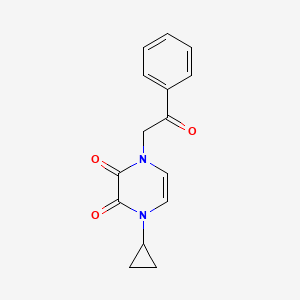
![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)
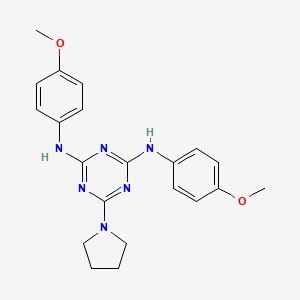
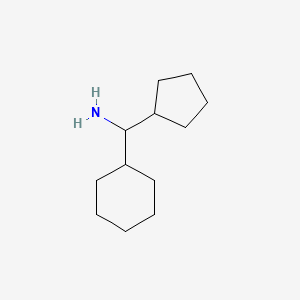
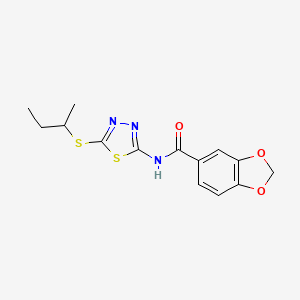
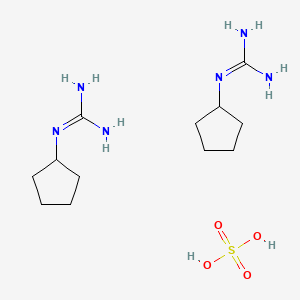
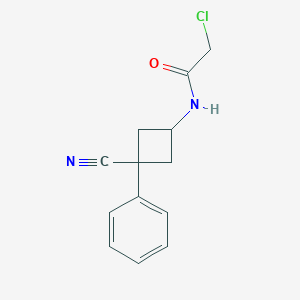
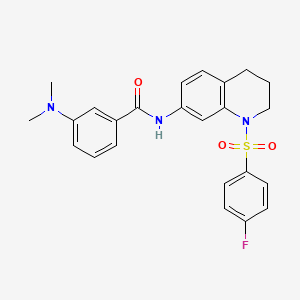
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2990102.png)



